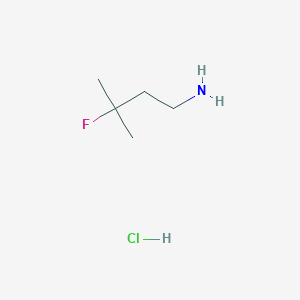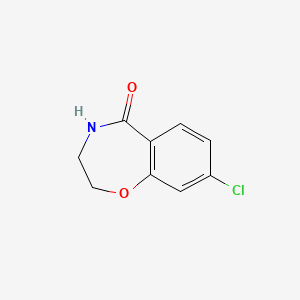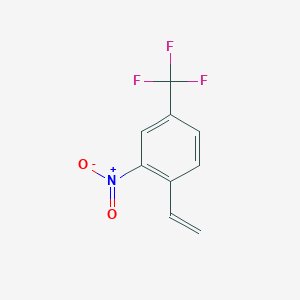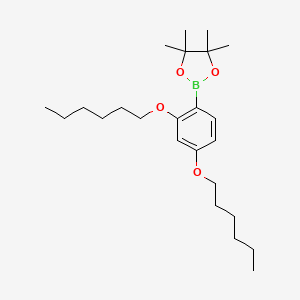
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester
Descripción general
Descripción
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C24H41BO4 . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It is a useful research chemical for a variety of research applications .
Synthesis Analysis
The synthesis of 2,4-dihexyloxyphenylboronic acid ester usually involves a chemical reaction. In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pynalol. In the second step, the target product is obtained by purification and crystallization .Molecular Structure Analysis
The molecular structure of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is characterized by a molar mass of 404.39 and a predicted density of 0.98±0.1 g/cm3 .Chemical Reactions Analysis
Pinacol boronic esters, such as 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester has a predicted boiling point of 500.6±40.0 °C . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .Aplicaciones Científicas De Investigación
Efficient Synthesis and Coupling Reactions
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is a pivotal compound in organic synthesis, particularly in coupling reactions. Its application in the Suzuki cross-coupling reactions exemplifies its utility in creating complex organic structures. The compound enables smooth reactions with aryl halides, including those that are sterically hindered, leading to the efficient synthesis of symmetrical terphenyls, often in quantitative yields. This showcases its potential in the synthesis of complex organic molecules and materials with specific properties (Chaumeil, Drian, & Defoin, 2002).
Phosphorescence and Material Science
In material science, 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester contributes to the development of novel materials with unique properties. Notably, simple arylboronic esters, including variations of the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This unexpected finding updates the general notion of phosphorescent organic molecules, potentially opening new avenues in the development of phosphorescent materials without the need for heavy atoms or carbonyl groups for efficient triplet excited state generation (Shoji et al., 2017).
Hydrolysis Stability and Drug Delivery Applications
The stability of phenylboronic pinacol esters, including 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, in physiological conditions is a critical consideration in their application in drug design and drug delivery systems. These compounds exhibit susceptibility to hydrolysis at physiological pH, which is crucial for their potential use as boron carriers in neutron capture therapy or in other pharmacological applications. The hydrolysis rate is influenced by substituents on the aromatic ring and is significantly accelerated at physiological pH, highlighting the importance of understanding these properties for therapeutic applications (Achilli et al., 2013).
Polymer Synthesis and Degradation
In polymer science, 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester finds application in the synthesis of poly(ester-amide)s with H2O2-cleavable links. This innovative approach allows the creation of polymers that can degrade in response to hydrogen peroxide, offering potential applications in drug delivery systems where controlled release triggered by specific stimuli is desired. The integration of the phenylboronic acid ester into the polymer backbone through in situ formed benzyl ester bonds illustrates the versatility of this compound in creating responsive materials (Cui et al., 2017).
Propiedades
IUPAC Name |
2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMLFIBHIAXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(hexyloxy)phenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



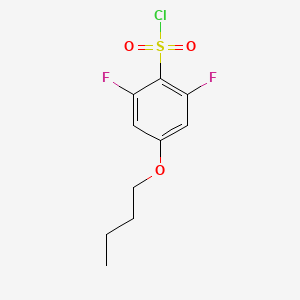
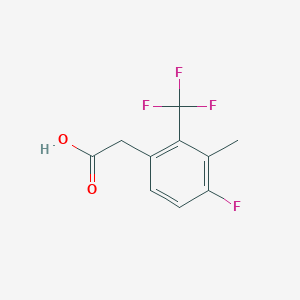
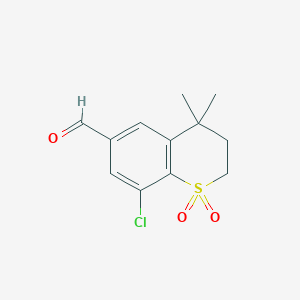
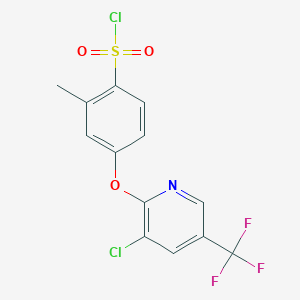
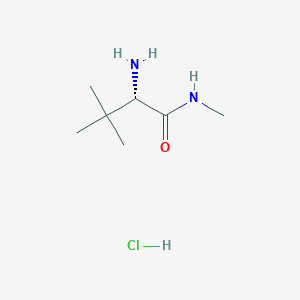
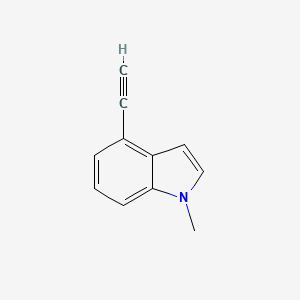
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
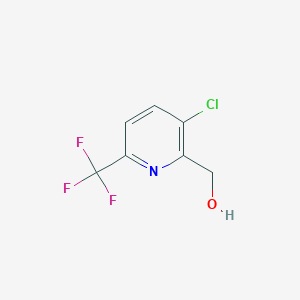
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)
